3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide
Description
3-Methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted at the 2-position with a carboxamide group. The amide nitrogen is further linked to a pyrazole ring, which is itself substituted at the 1-position with a thiophen-2-ylmethyl group. This structural complexity confers unique electronic and steric properties. The molecular formula, derived from structural analysis, is C₁₉H₁₇N₃O₂S, with a molecular weight of 351.35 g/mol.
Properties
IUPAC Name |
3-methyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-14-6-2-3-7-15(14)23-17(12)18(22)20-16-8-9-19-21(16)11-13-5-4-10-24-13/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOBZBHOANGESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=NN3CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the pyrazole ring and the thiophene moiety. Common synthetic routes include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.
Introduction of Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions between hydrazines and 1,3-diketones.
Attachment of Thiophene Moiety: The thiophene ring is often introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s heterocyclic structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: Its unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s heterocyclic rings allow it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-2-carboxamide Derivatives ()
Compounds 128 , 129 , 130 , and 133 from share a pyrrole-2-carboxamide backbone but differ in substituents. Key comparisons include:
- Core Heterocycle : The benzofuran core in the target compound introduces an oxygen atom, enhancing electron-withdrawing effects compared to the pyrrole’s nitrogen-rich system. This may alter π-π stacking and hydrogen-bonding capabilities.
- Substituents : The target’s thiophen-2-ylmethyl group contrasts with trifluoroethyl or pyrazolyl substituents in compounds. For example, 128 (C₁₄H₁₁F₆N₃O) includes a trifluoroethyl group and a trifluoromethyl-indole moiety, contributing to its higher molecular weight (388.1 g/mol ) and hydrophobicity .
- Synthetic Yields : Yields for pyrrole derivatives range from 25% (128) to 44% (133) , suggesting steric or electronic challenges in amide formation. The target compound’s bulkier thiophen-2-ylmethyl group may similarly impact yield.
- Spectroscopy : The target’s benzofuran protons (e.g., aromatic H at C3) would resonate differently from pyrrole protons. For instance, 128 shows a 1H NMR signal at δ 7.71–7.72 ppm for its indole proton, whereas benzofuran protons typically appear downfield due to increased aromaticity .
Benzimidazole Derivatives ()
Benzimidazole analogs like 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (C₁₆H₁₁ClN₂S₂, MW = 330.84 g/mol) share the thiophen-2-ylmethyl substituent but feature a benzimidazole core. Key differences include:
- Aromatic System : The benzimidazole core contains two nitrogen atoms, enabling stronger hydrogen bonding compared to the benzofuran’s oxygen atom. Crystal structures of benzimidazoles reveal planar geometries with dihedral angles of 36.32–38.90° between thiophene and benzimidazole rings, influencing packing via weak C–H⋯N/S interactions .
- Chlorine Substitution : The 5- or 6-chloro substituents in benzimidazoles enhance electrophilicity, a feature absent in the target compound.
Pyrazole Carboxamide Derivatives ()
The compound 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide (C₂₂H₂₅N₃O₃S, MW = 411.5 g/mol) shares a pyrazole-carboxamide motif but includes a methoxyphenyl group and a tetrahydropyran substituent. Comparisons highlight:
- Substituent Diversity : The target’s benzofuran and thiophen-2-ylmethyl groups contrast with the methoxyphenyl and oxan-4-yl groups in , affecting lipophilicity and steric bulk.
- Molecular Weight : The target’s lower molecular weight (351.35 g/mol vs. 411.5 g/mol ) suggests differences in solubility and bioavailability.
Data Tables
Table 1: Structural and Molecular Comparison
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
-
Step 1 : Formation of the benzofuran-2-carboxamide core via condensation reactions using reagents like trifluoroacetic acid or DMF as solvents .
-
Step 2 : Introduction of the thiophen-2-ylmethyl-pyrazole moiety via nucleophilic substitution or coupling reactions. Catalysts such as K₂CO₃ are often used to facilitate these reactions .
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Optimization : Reaction conditions (temperature: 60–80°C; time: 12–24 hours) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yield (60–85%) and purity (>95%) .
- Table 1 : Common Reagents and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Trifluoroacetic acid | DCM | RT | 50–70% |
| 2 | K₂CO₃, RCH₂Cl | DMF | 60–80°C | 60–85% |
Q. How is the compound’s structure confirmed post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks. For example, the thiophene protons resonate at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 380.12) .
- Infrared (IR) Spectroscopy : Carboxamide C=O stretches appear at ~1650–1700 cm⁻¹ .
Advanced Research Questions
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cytochrome P450) or receptors. The benzofuran moiety shows π-π stacking with aromatic residues .
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. The thiophene ring’s electron-rich nature enhances electrophilic substitution potential .
- Key Insight : Structural analogs with trifluoromethyl groups exhibit improved metabolic stability, suggesting strategies for optimizing this compound .
Q. How can contradictions in reported biological activity data be resolved?
- Case Study : Some studies report antimicrobial activity (MIC: 2–8 µg/mL), while others show no efficacy .
- Resolution Strategies :
- Standardized Assays : Use CLSI/M07-A11 guidelines for MIC determination to minimize variability .
- Structural Confirmation : Ensure batch-to-batch consistency via HPLC purity checks (>98%) .
- Mechanistic Studies : Compare time-kill curves or resistance gene expression profiles to identify off-target effects .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Critical Issues :
- Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethanol/water) .
- Byproduct Formation : Thiophene oxidation byproducts may form at higher temperatures. Use inert atmospheres (N₂) to suppress degradation .
- Table 2 : Scalability Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 70% | 50–60% |
| Purity | >95% | >90% |
| Key Challenge | Solvent removal | Byproduct control |
Methodological Guidance for Experimental Design
Q. How to design SAR studies for optimizing bioactivity?
- Strategy :
- Core Modifications : Replace the 3-methyl group with halogens (e.g., Cl, F) to enhance lipophilicity (logP: 2.5 → 3.2) .
- Side Chain Variations : Substitute thiophen-2-ylmethyl with furan-2-ylmethyl to alter binding kinetics (Kd: 0.8 → 1.5 µM) .
- Data Analysis : Use ANOVA to compare IC₅₀ values across analogs (α = 0.05) .
Q. What crystallization methods are suitable for X-ray diffraction studies?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
